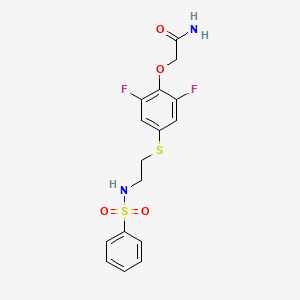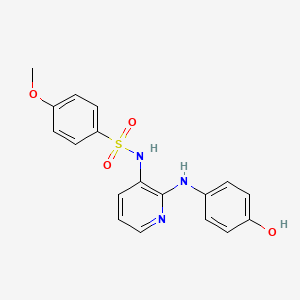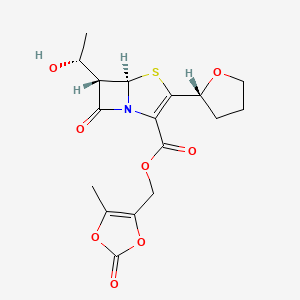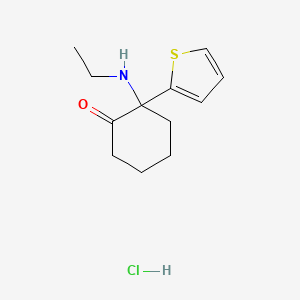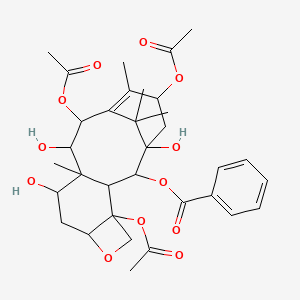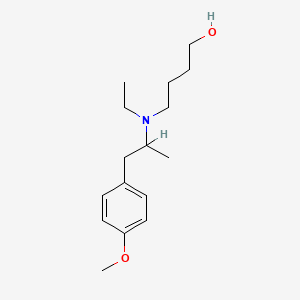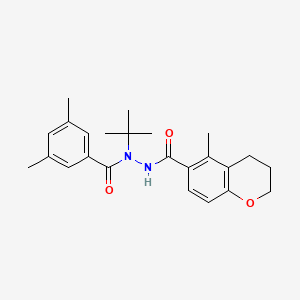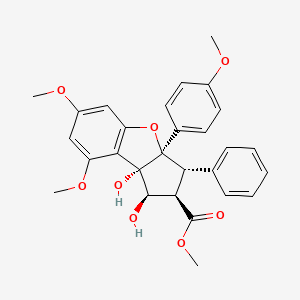
1-苯基双胍盐酸盐
描述
1-Phenylbiguanide hydrochloride is a synthetic compound with the molecular formula C8H12ClN5 . It is a 5-hydroxytryptamine receptor agonist and increases extracellular dopamine release in rat nucleus accumbens in vivo . It serves as a building block for the synthesis of heterocyclic compounds .
Molecular Structure Analysis
The molecular weight of 1-Phenylbiguanide hydrochloride is 213.67 g/mol . The linear formula is C6H5NHC(=NH)NHC(=NH)NH2·HCl . The SMILES string representation is Cl.NC(=N)NC(=N)Nc1ccccc1 .Physical And Chemical Properties Analysis
1-Phenylbiguanide hydrochloride appears as a white powder . It has a melting point range of 244 - 247 °C . It is freely soluble in alcohol and water .科学研究应用
极谱行为
已研究了1-苯基双胍盐酸盐在水溶液中的极谱行为,揭示了在pH值为1.90和9.89之间的阴极波。这项研究对于理解1-苯基双胍盐酸盐的电化学特性(Calatayud, Caridad, & Pedrós, 2010)具有重要意义。
与膜界面的相互作用
对1-苯基双胍盐(PBG)与膜模型界面系统的相互作用进行了研究。这在抗疟疾和抗糖尿病化合物的背景下是相关的,因为膜渗透对药物的功效至关重要。使用反胶囊(RM)模型系统和NMR光谱学的研究显示了PBG在膜界面上的行为(Samart et al., 2014)。
气相色谱行为
已研究了1-苯基双胍盐以及其他双胍类化合物的气相色谱行为,为了解它们在热分解为取代的s-三嗪(三聚氰胺)方面提供了见解。这项研究对于化学分析方法的发展具有重要意义(Wickramasinghe & Shaw, 1972)。
与铬(VI)和铈(IV)的反应
已定量研究了N1-苯基双胍盐与铬(VI)和铈(IV)在水溶硫酸介质中的反应。这项研究对于理解这些反应的化学动力学和机理具有重要意义(Banerjee et al., 1988)。
心血管活性
已对1-苯基双胍盐及相关化合物的心血管活性进行了研究,特别是在动物模型中检查它们对血压和心率的影响。这对于理解这些化合物在心血管疾病中的潜在治疗应用至关重要(Hughes, Liu, & Enkoji, 1975)。
非线性光学性质
已研究了1-苯基双胍盐作为潜在有机分子载体的非线性光学性质。这一领域的研究重点是开发新材料,用于非线性光学(NLO)应用,特别关注1-苯基双胍盐与各种无机盐的相互作用(Matulková等,2021年)。
合成五配位硅化合物
已探索了从1-苯基双胍盐衍生的新型五配位硅化合物的合成。这些化合物代表了一类新的五配位硅衍生物家族,为硅化学和材料科学中的潜在应用提供了见解(Kumar & Shankar, 2003)。
在5-HT3 5-羟色胺受体上的结合
已对1-苯基双胍盐在5-HT3 5-羟色胺受体上的结构活性关系进行了研究。这对于开发针对这些受体的药物是重要的,可能有助于治疗各种神经和精神障碍(Dukat et al., 1996)。
对肠道菌群和呕吐的影响
已在大鼠模型中研究了1-苯基双胍盐对肠道菌群和呕吐的影响,为了解其对消化健康的影响和潜在治疗应用提供了宝贵信息(Yang et al., 2020)。
多巴胺释放效应
已进行了探索1-苯基双胍释放多巴胺效应的研究,特别关注其在大鼠纹状体切片中的作用。这项研究对于理解1-苯基双胍的神经化学作用机制以及其在神经精神疾病(Benuck & Reith, 1992)中的潜在影响至关重要。
作用机制
Target of Action
1-Phenylbiguanide hydrochloride primarily targets the 5-HT3 receptors , also known as serotonin-gated ion channels . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
1-Phenylbiguanide hydrochloride acts as an agonist of the 5-HT3 receptors . This means it binds to these receptors and activates them, mimicking the effects of serotonin, a natural neurotransmitter . It has an EC50 value two-fold greater than that of serotonin, indicating a potent interaction with the 5-HT3 receptors .
Biochemical Pathways
Upon activation of the 5-HT3 receptors, 1-Phenylbiguanide hydrochloride triggers a series of biochemical reactions. It stimulates the release of dopamine, a neurotransmitter associated with reward and pleasure systems in the brain . This compound also arouses reflex bradycardia and hypotension through activation of cardiac and pulmonary vagal afferents .
Result of Action
The activation of 5-HT3 receptors by 1-Phenylbiguanide hydrochloride leads to various molecular and cellular effects. It causes an increase in extracellular dopamine release in the rat nucleus accumbens . Additionally, it has been found to depolarize the rat vagus nerve, mimicking the effects of serotonin on the vagus nerve . It also induces reflex falls in heart rate and blood pressure .
Action Environment
The action, efficacy, and stability of 1-Phenylbiguanide hydrochloride can be influenced by various environmental factorsFor instance, the compound is stable at room temperature for several weeks, but for longer periods, it should be stored at -20°C .
安全和危害
未来方向
生化分析
Biochemical Properties
1-Phenylbiguanide hydrochloride interacts with 5-HT3 receptors . As an agonist, it binds to these receptors and triggers a response, specifically, it has been found to increase the release of dopamine in the nucleus accumbens of rats . The nature of this interaction is that of a typical agonist-receptor interaction, where the compound binds to the receptor and induces a cellular response.
Cellular Effects
The primary cellular effect of 1-Phenylbiguanide hydrochloride is its influence on cell signaling pathways. By acting as an agonist for 5-HT3 receptors, it can trigger the release of dopamine . This can have a significant impact on cellular processes, particularly those related to neurotransmission and synaptic activity. The specific effects can vary depending on the type of cell and the presence of 5-HT3 receptors.
Molecular Mechanism
The molecular mechanism of action of 1-Phenylbiguanide hydrochloride involves its interaction with 5-HT3 receptors. As an agonist, it binds to these receptors and induces a conformational change, which triggers a series of intracellular events . This can lead to the activation of various signaling pathways, including those involved in the release of neurotransmitters such as dopamine .
Metabolic Pathways
Given its role as a 5-HT3 receptor agonist, it may be involved in pathways related to serotonin metabolism
Subcellular Localization
The subcellular localization of 1-Phenylbiguanide hydrochloride is likely to be influenced by its target receptors, the 5-HT3 receptors These receptors are typically located on the cell membrane, suggesting that 1-Phenylbiguanide hydrochloride may also be localized at the cell membrane when it is active
属性
IUPAC Name |
1-(diaminomethylidene)-2-phenylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h1-5H,(H6,9,10,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUDRDSKZQDCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102-02-3 (Parent) | |
| Record name | 1-Phenylbiquanide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1058763 | |
| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55-57-2 | |
| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylbiquanide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55-57-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbiguanide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 1-phenylbiguanide hydrochloride?
A1: 1-Phenylbiguanide hydrochloride functions as a selective agonist of the 5-hydroxytryptamine 3 receptor (5-HT3R) [, , , ]. This means it binds to and activates this specific receptor subtype.
Q2: How does activation of 5-HT3R by 1-phenylbiguanide hydrochloride relate to emesis?
A2: The 5-HT3R plays a crucial role in the mechanism of nausea and vomiting, particularly in chemotherapy-induced nausea and vomiting (CINV) [, ]. Activation of 5-HT3 receptors, such as by 1-phenylbiguanide hydrochloride, can induce emetic responses. This compound is often used in animal models, like the pica model in rats, to study potential antiemetic drugs and their mechanisms [, , , ].
Q3: Can you elaborate on the "pica model" and its relevance to 1-phenylbiguanide hydrochloride research?
A3: The pica model utilizes the observation that rodents, specifically rats in the provided studies, consume kaolin (a type of clay) when experiencing nausea [, ]. 1-Phenylbiguanide hydrochloride, being a potent 5-HT3R agonist, induces this pica behavior, mimicking emesis [, , ]. Researchers then assess the effectiveness of potential antiemetic agents by measuring the reduction in kaolin consumption following treatment [, ].
Q4: Apart from its use in emesis studies, is 1-phenylbiguanide hydrochloride relevant to other research areas?
A4: Yes, research suggests that 1-phenylbiguanide hydrochloride can be used to investigate the role of 5-HT3 receptors in other physiological processes. For instance, one study explored the expression of 5-HT3 receptors in the HT29 cell line, derived from human colon adenocarcinoma, using 1-phenylbiguanide hydrochloride as an agonist []. This suggests a potential role of 5-HT3 receptors in cancer cell proliferation.
Q5: Are there any known natural compounds that show antiemetic effects against 1-phenylbiguanide hydrochloride-induced emesis?
A5: Yes, the provided research highlights the traditional Chinese herbal formula Xiao-Ban-Xia-Tang (XBXT) and its efficacy in reducing 1-phenylbiguanide hydrochloride-induced pica in rats [, ]. Additionally, extracts from Capsicum frutescens (containing capsaicin as the main component) and a composition of Pistacia chinensis and Codonopsis lanceolata have shown similar antiemetic effects in animal models, potentially involving modulation of 5-HT3 receptors [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




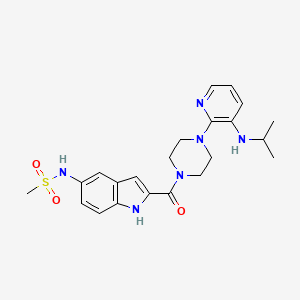
![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)
